![molecular formula C15H14N2OS B185534 N-[(4-methylphenyl)carbamothioyl]benzamide CAS No. 6281-61-4](/img/structure/B185534.png)
N-[(4-methylphenyl)carbamothioyl]benzamide
Description
“N-[(4-methylphenyl)carbamothioyl]benzamide” is a chemical compound with the molecular formula C15H14N2OS . It has an average mass of 270.349 Da and a monoisotopic mass of 270.082672 Da .
Synthesis Analysis
The synthesis of benzamides, which includes “N-[(4-methylphenyl)carbamothioyl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, was derived from ortho-toluylchloride and 2-amino-4-picoline .Molecular Structure Analysis
The molecular structure of “N-[(4-methylphenyl)carbamothioyl]benzamide” has been analyzed using X-ray crystallography . The molecule is non-planar with the benzene and pyridine rings being inclined to one another . The crystal structure features inversion dimers linked by pairs of N—H…O hydrogen bonds .Physical And Chemical Properties Analysis
“N-[(4-methylphenyl)carbamothioyl]benzamide” has a molecular weight of 270.34 g/mol . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the available literature.Scientific Research Applications
Antioxidant Activity
Benzamides, including N-[(4-methylphenyl)carbamothioyl]benzamide, exhibit antioxidant properties. Researchers have synthesized novel benzamide compounds and evaluated their in vitro antioxidant activity. These assessments include total antioxidant capacity, free radical scavenging, and metal chelating activity. Some of the synthesized compounds demonstrate more effective antioxidant activity compared to standard compounds .
Antibacterial Properties
The same benzamide derivatives were also tested for their in vitro antibacterial activity against various bacteria. Researchers investigated their efficacy against both gram-positive and gram-negative bacteria. While not all compounds exhibited significant antibacterial effects, some demonstrated promising inhibitory activity .
Industrial Applications
Amide compounds, including benzamides, find applications in industrial sectors such as plastics, rubber, paper, and agriculture. Their versatility makes them valuable for various processes and materials .
Drug Discovery
Amide derivatives have gained attention in drug discovery. Researchers explore their potential as therapeutic agents, including anti-tumor, anti-microbial, and anti-inflammatory properties. N-[(4-methylphenyl)carbamothioyl]benzamide could be a candidate for further investigation in this context .
Structural Components
Amides are widespread in biological molecules, natural products, proteins, and synthetic intermediates. N-[(4-methylphenyl)carbamothioyl]benzamide may serve as a structural component in various contexts, contributing to the stability and function of these molecules .
Other Potential Applications
While specific studies on N-[(4-methylphenyl)carbamothioyl]benzamide are limited, its unique chemical structure suggests potential applications beyond those explored so far. Researchers can investigate its properties in fields such as material science, catalysis, or even as a building block for novel compounds.
Hasan Yakan, Sukriye Cakmak, Halil Kutuk, Semiha Yenigun & Tevfik Ozen. “Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides.” Research on Chemical Intermediates, Volume 46, pages 2767–2787 (2020). Read more
properties
IUPAC Name |
N-[(4-methylphenyl)carbamothioyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-11-7-9-13(10-8-11)16-15(19)17-14(18)12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZULWIHHNWYETK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211914 | |
Record name | Urea, 1-benzoyl-2-thio-3-(p-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)carbamothioyl]benzamide | |
CAS RN |
6281-61-4 | |
Record name | N-[[(4-Methylphenyl)amino]thioxomethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6281-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 1-benzoyl-2-thio-3-(p-tolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | USAF K-1470 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, 1-benzoyl-2-thio-3-(p-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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